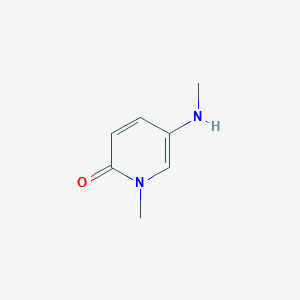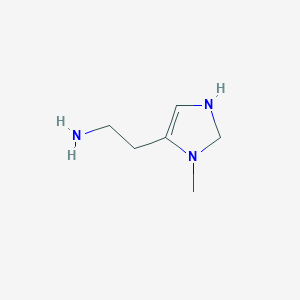![molecular formula C5H13ClN2O2 B11733728 3-[(2-Aminoethyl)amino]propanoic acid hydrochloride](/img/structure/B11733728.png)
3-[(2-Aminoethyl)amino]propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Aminoethyl)amino]propanoic acid hydrochloride is a chemical compound that features both amino and carboxylic acid functional groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Aminoethyl)amino]propanoic acid hydrochloride typically involves the reaction of 3-chloropropanoic acid with ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The process is optimized to maximize yield and purity, and the final product is purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Aminoethyl)amino]propanoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.
Major Products Formed
Oxidation: Formation of oxides or nitroso compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
3-[(2-Aminoethyl)amino]propanoic acid hydrochloride is used in various scientific research fields, including:
Chemistry: As a building block in organic synthesis.
Biology: In the study of enzyme-substrate interactions.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-[(2-Aminoethyl)amino]propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Aminoethyl)amino]propanoic acid
- 3-[(2-Hydroxyethyl)amino]propanoic acid
- 3-[(2-Chloroethyl)amino]propanoic acid
Uniqueness
3-[(2-Aminoethyl)amino]propanoic acid hydrochloride is unique due to its specific combination of amino and carboxylic acid functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound in various scientific research applications.
Properties
Molecular Formula |
C5H13ClN2O2 |
|---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
3-(2-aminoethylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C5H12N2O2.ClH/c6-2-4-7-3-1-5(8)9;/h7H,1-4,6H2,(H,8,9);1H |
InChI Key |
HRKGWYNVORCNIZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCN)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Dimethylamino)ethyl][(3-methylthiophen-2-YL)methyl]amine hydrochloride](/img/structure/B11733652.png)

![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine](/img/structure/B11733664.png)

![1-ethyl-5-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11733674.png)

![butyl({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11733681.png)
![[(E)-[(4-methoxyphenyl)methylidene]amino]thiourea](/img/structure/B11733686.png)
![4-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-N,N-dimethylaniline](/img/structure/B11733687.png)
![1,4-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11733693.png)
![({1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)(methyl)amine hydrochloride](/img/structure/B11733702.png)



